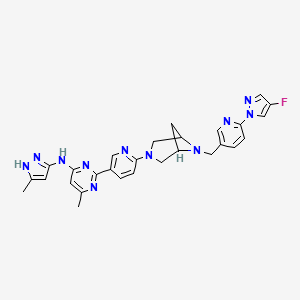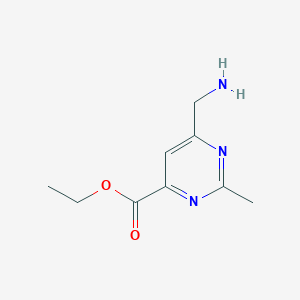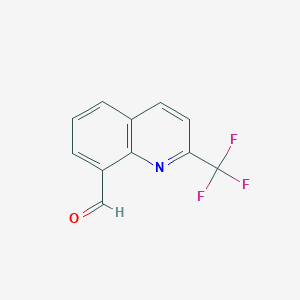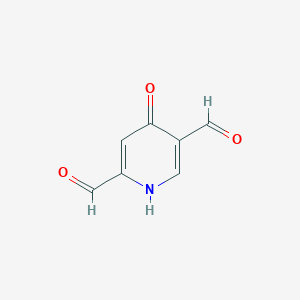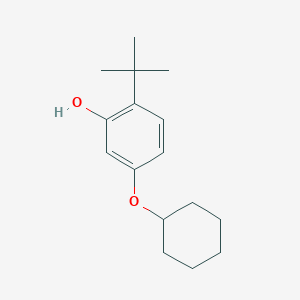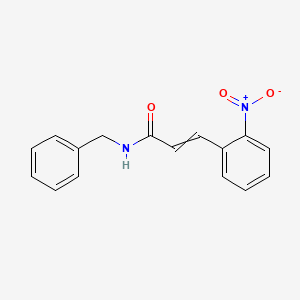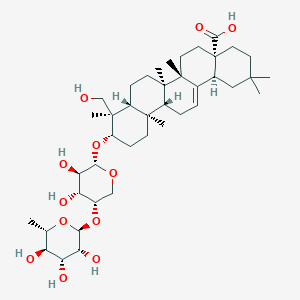
Dipsacobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipsacobioside is typically extracted from natural sources rather than synthesized in a laboratory setting. The extraction process involves isolating the compound from the roots of Dipsacus azureus Schrenk using solvents such as methanol, ethanol, or pyridine .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant roots, followed by purification processes to isolate the compound. The purified product is then subjected to various analytical techniques to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
Dipsacobioside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Dipsacobioside has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant effects.
Medicine: Explored for its potential therapeutic applications, including its role in traditional medicine for treating various ailments.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of dipsacobioside involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects through modulation of signaling pathways, enzyme inhibition, and interaction with cellular receptors. These interactions result in various biological responses, such as anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Dipsacobioside is structurally similar to other triterpene glycosides, such as dipsacoside A and kalopanax-saponin A. it differs in the arrangement of its sugar residues and specific functional groups. This unique structure contributes to its distinct chemical properties and biological activities .
List of Similar Compounds
- Dipsacoside A
- Kalopanax-saponin A
Properties
Molecular Formula |
C41H66O12 |
|---|---|
Molecular Weight |
751.0 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C41H66O12/c1-21-28(43)30(45)32(47)34(51-21)52-24-19-50-33(31(46)29(24)44)53-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |
InChI Key |
VGUPGGKBLLIMNO-LLJOFIFVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


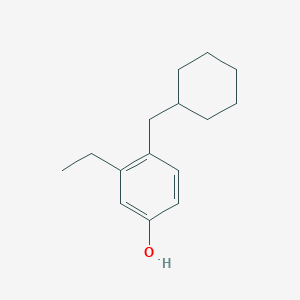
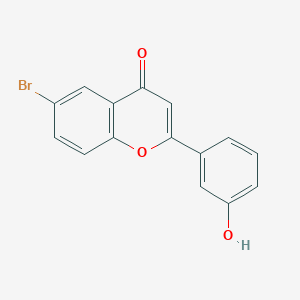
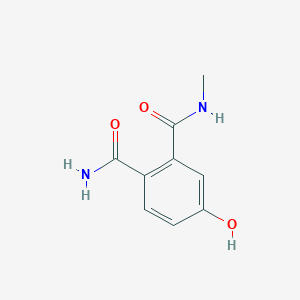
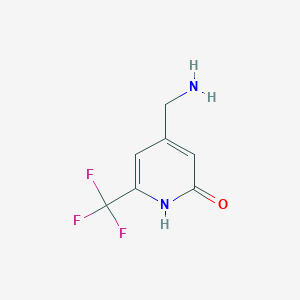
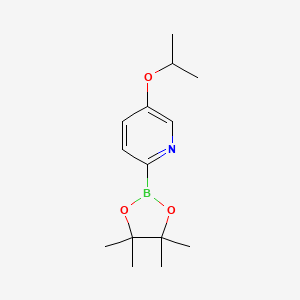
![3-(3-Fluoropropyl)-2-phenylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14856826.png)
![2-[(3,4-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14856831.png)
